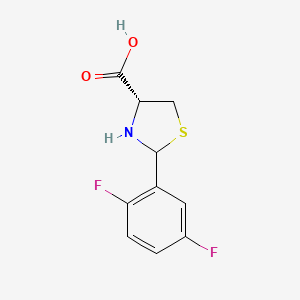

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a difluorophenyl-substituted aldehyde with a cysteine derivative. The reaction is carried out under acidic conditions to facilitate the formation of the thiazolidine ring. Common reagents used in this synthesis include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents targeting various diseases. Its thiazolidine structure is associated with several biological activities, making it a candidate for drug design.

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds can inhibit cancer cell growth. For instance, studies have demonstrated that (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits cytotoxic effects on prostate cancer cells by interfering with AKT signaling pathways, which are crucial for cell survival and proliferation .

Metabolic Disorders

Thiazolidine derivatives are being investigated for their roles in treating metabolic disorders such as diabetes. They may enhance insulin sensitivity and regulate glucose metabolism .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. It acts as a protective group, allowing chemists to conduct selective reactions without affecting other functional groups within the molecule. This capability is crucial for synthesizing complex peptides with high yields .

Drug Development

The compound's structure allows for modifications that can lead to new pharmaceutical agents. Its derivatives are being explored for their efficacy in targeting specific biological pathways, enhancing drug potency and specificity .

Bioconjugation

This compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential in developing targeted drug delivery systems. This application enhances the specificity and effectiveness of treatments by ensuring that drugs reach their intended sites of action .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer agents and treatment for metabolic disorders |

| Peptide Synthesis | Acts as a protective group in peptide synthesis |

| Drug Development | Modifications lead to new pharmaceutical compounds targeting specific pathways |

| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the effects of thiazolidine derivatives on prostate cancer cells. The compound was shown to inhibit cell proliferation significantly by blocking AKT phosphorylation, indicating its potential as an anticancer agent .

Case Study 2: Diabetes Treatment

Research highlighted in Diabetes Care examined the role of thiazolidine derivatives in improving insulin sensitivity. The findings suggest that these compounds could be developed into therapeutic agents for managing type 2 diabetes effectively .

Mécanisme D'action

The mechanism of action of (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. The thiazolidine ring structure allows for interactions with various biological pathways, contributing to its overall effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

2,5-Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.

Uniqueness

The combination of the thiazolidine ring and the difluorophenyl group in (4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Activité Biologique

(4R)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Formula : C10H9F2NO2S

- Molar Mass : 245.25 g/mol

- Density : 1.450 g/cm³

- CAS Number : 1014081-92-5

- pKa : 1.88 (predicted)

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including this compound. In vitro tests demonstrated significant activity against Tobacco Mosaic Virus (TMV) when compared to standard antiviral agents like ribavirin.

| Compound | Concentration (μg/mL) | Inhibitory Rate (%) |

|---|---|---|

| This compound | 500 | 51 |

| Ribavirin | 500 | 40 |

The compound exhibited a protective activity of 49% at the same concentration, indicating its potential as an antiviral agent in agricultural applications .

Tyrosinase Inhibition

Thiazolidine derivatives have also been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound's structural characteristics suggest it may act as a competitive inhibitor of tyrosinase.

| Compound | Inhibition (%) at 20 μM |

|---|---|

| This compound | TBD |

| Control (known inhibitors) | Up to 66.47% |

This activity suggests a potential application in skin whitening products and the treatment of hyperpigmentation disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary docking studies indicate that the compound may interact with specific viral proteins and enzymes involved in melanin synthesis.

Docking Studies

Computational modeling has been employed to predict the binding affinity of this compound with target proteins:

- Tyrosinase : High binding affinity predicted based on structural compatibility.

- Viral Proteins : Potential interactions that inhibit viral replication.

Case Studies and Research Findings

-

Antiviral Efficacy Against TMV :

A study demonstrated that derivatives of thiazolidine exhibited superior antiviral activities compared to ribavirin. The best-performing compounds were evaluated for their in vivo efficacy, showing promising results in protecting plants from viral infections . -

Tyrosinase Inhibition Studies :

Research on various thiazolidine derivatives indicated that modifications at the phenyl ring significantly influenced their inhibitory potency against tyrosinase. The structure-activity relationship revealed that specific substitutions could enhance biological activity .

Propriétés

IUPAC Name |

(4R)-2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAZGPELUBSV-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.